N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their stability and versatility in various chemical reactions This compound is characterized by the presence of a benzyl group, a methyl group, and a carboxamide group attached to the benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide typically involves the reaction of 1-methyl-1H-benzotriazole-5-carboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of benzotriazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The benzotriazole ring is known to interact with metal ions and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the benzyl and carboxamide groups.
1-Methyl-1H-benzotriazole: Similar to N-benzyl-1-methyl-1H-benzotriazole-5-carboxamide but without the carboxamide group.
N-Benzyl-1H-benzotriazole: Lacks the methyl group present in this compound.
Uniqueness
The combination of these functional groups provides a distinct set of properties that differentiate it from other benzotriazole derivatives .
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-benzyl-1-methylbenzotriazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-19-14-8-7-12(9-13(14)17-18-19)15(20)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,20) |
InChI Key |
JEOUTQWINQJIFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.